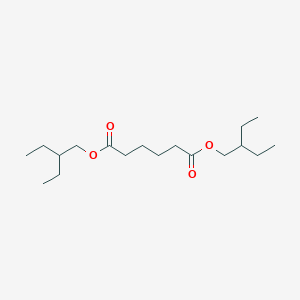
bis(2-ethylbutyl) hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis(2-ethylbutyl) hexanedioate is an organic compound with the molecular formula C18H34O4. It is a diester derived from adipic acid and 2-ethyl-1-butanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid with a mild odor and is known for its low volatility and good compatibility with various polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
bis(2-ethylbutyl) hexanedioate is synthesized through an esterification reaction between adipic acid and 2-ethyl-1-butanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of di(2-ethylbutyl) adipate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
bis(2-ethylbutyl) hexanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, di(2-ethylbutyl) adipate can hydrolyze to form adipic acid and 2-ethyl-1-butanol.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce adipic acid and other oxidation products.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Adipic acid and 2-ethyl-1-butanol.
Oxidation: Adipic acid and other oxidation products.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
bis(2-ethylbutyl) hexanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Widely used in the manufacture of plastics, coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of di(2-ethylbutyl) adipate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and processability of the polymer materials. In biological systems, di(2-ethylbutyl) adipate may interact with cellular receptors and enzymes, potentially disrupting normal hormonal functions .
Comparación Con Compuestos Similares
Similar Compounds
Di(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but slightly different molecular structure.
Dibutyl adipate: A plasticizer with a shorter alkyl chain, resulting in different physical properties.
Diisononyl adipate: A plasticizer with a branched alkyl chain, offering different compatibility with polymers.
Uniqueness
bis(2-ethylbutyl) hexanedioate is unique due to its specific balance of properties, including low volatility, good compatibility with various polymers, and relatively low toxicity. These characteristics make it a versatile plasticizer suitable for a wide range of applications in different industries .
Propiedades
Número CAS |
10022-60-3 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
bis(2-ethylbutyl) hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-5-15(6-2)13-21-17(19)11-9-10-12-18(20)22-14-16(7-3)8-4/h15-16H,5-14H2,1-4H3 |
Clave InChI |
BSJVZANRYHAYEA-UHFFFAOYSA-N |
SMILES |
CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |
SMILES canónico |
CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |
melting_point |
-15.0 °C |
Key on ui other cas no. |
10022-60-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















